molecular formula C6H12O6 B117823 D-allose CAS No. 2595-97-3

D-allose

Cat. No.: B117823
CAS No.: 2595-97-3
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-IVMDWMLBSA-N
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Description

  • Preparation Methods

    • D-Allopyranose can be synthesized from D-glucose precursors.
    • Specific synthetic routes and reaction conditions depend on the desired stereochemistry and functional group modifications.
    • Industrial production methods are limited due to its rarity.
  • Chemical Reactions Analysis

    • D-Allopyranose undergoes various reactions:

        Oxidation: It can be oxidized to form aldaric acids.

        Reduction: Reduction of the carbonyl group yields alditols.

        Substitution: Allopyranose can participate in glycosylation reactions.

    • Common reagents include oxidizing agents (e.g., nitric acid), reducing agents (e.g., sodium borohydride), and glycosyl donors/acceptors.
  • Scientific Research Applications

      Chemistry: Used as a chiral building block in organic synthesis.

      Biology: Investigated for its role in cell signaling and carbohydrate metabolism.

      Medicine: Potential applications in drug design and glycoconjugate-based therapies.

      Industry: Limited industrial applications due to its scarcity.

  • Mechanism of Action

    • D-Allopyranose’s exact mechanism of action remains elusive.
    • It may interact with specific receptors or enzymes, affecting cellular processes.
    • Further research is needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    • D-Allopyranose is unique due to its rarity.
    • Similar compounds include other hexoses like D-glucose, D-mannose, and D-galactose.

    Properties

    CAS No.

    2595-97-3

    Molecular Formula

    C6H12O6

    Molecular Weight

    180.16 g/mol

    IUPAC Name

    (3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

    InChI

    InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1

    InChI Key

    WQZGKKKJIJFFOK-IVMDWMLBSA-N

    Isomeric SMILES

    C([C@@H]1[C@H]([C@H]([C@H](C(O1)O)O)O)O)O

    SMILES

    C(C(C(C(C(C=O)O)O)O)O)O

    Canonical SMILES

    C(C1C(C(C(C(O1)O)O)O)O)O

    6038-51-3
    2595-97-3

    Synonyms

    allose
    allose, (D)-isomer
    allose, (L)-isome

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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